N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)20-23-24-21(29-20)22-19(25)14-10-8-7-9-11-14/h12-14H,4-11H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAOVDQEXXQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Diacylhydrazine Precursors
The conventional route involves a three-step sequence:
Synthesis of cyclohexanecarboxylic acid hydrazide :
Cyclohexanecarboxylic acid methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours), yielding the hydrazide intermediate with >85% efficiency.Diacylhydrazine formation :
The hydrazide reacts with 3,4,5-triethoxybenzoyl chloride in dichloromethane at 0–5°C, facilitated by triethylamine as a base. This step preserves the integrity of the ethoxy groups while preventing premature cyclization.Cyclodehydration :
Treatment with phosphorus oxychloride (POCl₃) in anhydrous toluene at 110°C for 12 hours induces ring closure, forming the 1,3,4-oxadiazole scaffold. Excess POCl₃ acts as both a solvent and dehydrating agent, achieving conversions exceeding 70%.
Critical parameters :
- Molar ratio : A 1:1.2 ratio of diacylhydrazine to POCl₃ minimizes side reactions.
- Temperature control : Gradual heating prevents decomposition of the triethoxy substituents.
Microwave-Assisted Cyclization
Modern approaches employ microwave irradiation to accelerate the cyclodehydration step. Diacylhydrazine precursors suspended in POCl₃ are subjected to 300 W irradiation at 120°C for 25–30 minutes, reducing reaction times by 90% compared to conventional heating while maintaining yields at 68–72%. This method proves particularly advantageous for thermally sensitive intermediates.
Structural Modifications and Functional Group Compatibility
Optimization of the 3,4,5-Triethoxyphenyl Substituent
The electron-donating ethoxy groups at positions 3, 4, and 5 on the phenyl ring necessitate careful handling during synthesis:
- Protection-deprotection strategies : Transient protection of ethoxy groups as tert-butyldimethylsilyl (TBS) ethers during harsh reaction conditions prevents cleavage, with subsequent removal using tetrabutylammonium fluoride (TBAF).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of the triethoxyphenyl intermediates but may complicate purification.
Cyclohexanecarboxamide Integration
The bulky cyclohexane moiety introduces steric challenges during amide bond formation:
- Coupling reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms traditional EDCI/HOBt systems, yielding 78% coupled product versus 52% with older methodologies.
- Temperature effects : Reactions conducted at −10°C minimize racemization of the carboxamide group.
Comparative Analysis of Synthetic Methodologies
| Parameter | Conventional Cyclization | Microwave-Assisted |
|---|---|---|
| Reaction Time | 10–12 hours | 25–30 minutes |
| Temperature | 110°C | 120°C |
| Yield | 70–72% | 68–70% |
| Purity (HPLC) | 95–97% | 92–94% |
| Energy Consumption | High | Low |
Key observations :
- Conventional methods remain preferable for large-scale synthesis due to better yield reproducibility.
- Microwave techniques offer time efficiency for exploratory studies despite marginally lower yields.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, CDCl₃) :
δ 1.32–1.45 (m, 9H, OCH₂CH₃), δ 1.60–1.85 (m, 10H, cyclohexane), δ 4.12 (q, J = 7.0 Hz, 6H, OCH₂), δ 7.02 (s, 2H, aromatic).¹³C NMR :
165.8 ppm (oxadiazole C-2), 152.4 ppm (C-O ethoxy), 128.9–148.2 ppm (aromatic carbons).
Mass Spectrometric Validation
High-resolution ESI-MS confirms the molecular ion peak at m/z 483.1895 [M+H]⁺ (calculated 483.1901 for C₂₄H₃₁N₃O₅), with fragmentation patterns consistent with sequential loss of ethoxy groups.
Challenges in Industrial-Scale Production
Purification Complexities
- Column chromatography : Required for removing regioisomeric byproducts arising from incomplete cyclization.
- Crystallization optimization : Ethyl acetate/hexane (3:7) mixtures produce crystals with 99.5% purity after two recrystallizations.
Stability Considerations
- Hydrolytic sensitivity : The oxadiazole ring demonstrates pH-dependent stability, with degradation accelerating below pH 3 and above pH 9.
- Storage recommendations : Argon atmosphere at −20°C preserves integrity for >24 months.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and triethoxyphenyl group can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- N-(5-(3,4,5-triethoxyphenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the triethoxyphenyl group, which can enhance its solubility and bioavailability compared to similar compounds with trimethoxyphenyl groups. Additionally, the oxadiazole ring provides a distinct electronic environment that can influence its reactivity and interaction with biological targets.
Biological Activity
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic compound belonging to the oxadiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.52 g/mol. The compound features a cyclohexanecarboxamide core linked to an oxadiazole ring substituted with a triethoxyphenyl group. This unique structure contributes to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The oxadiazole moiety can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell membranes.
Anticancer Properties
Research indicates that this compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 10.7 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on various cancer cell lines. The results showed significant inhibition of tumor growth in xenograft models when treated with the compound at doses of 50 mg/kg body weight.
- Antimicrobial Efficacy Assessment : Another research article focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study concluded that the compound's mechanism involved disruption of bacterial cell wall synthesis and membrane integrity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide?
- The synthesis typically involves cyclocondensation of substituted hydrazides with cyclohexanecarboxylic acid derivatives. For example, intermediate 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine can be synthesized via hydrazination of 3,4,5-triethoxybenzoic acid esters, followed by reaction with cyanogen bromide (or equivalent cyclizing agents). Subsequent coupling with cyclohexanecarboxamide is achieved using activating agents like EDCI or HOBt in anhydrous THF .
Q. How is the compound structurally characterized to confirm its purity and identity?
- Characterization employs FTIR (to confirm oxadiazole C=N and amide C=O stretches), ¹H/¹³C NMR (to verify substituent positions and cyclohexane conformation), and mass spectrometry (HRMS for exact mass matching). Crystallographic analysis (if crystals are obtainable) can resolve stereochemical ambiguities .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Standard assays include:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Lipoxygenase (LOX) or cholinesterase (BChE) inhibition assays using spectrophotometric methods .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- The 3,4,5-triethoxy motif enhances lipophilicity, improving membrane permeability compared to smaller alkoxy groups (e.g., methoxy).
- Substitution at the oxadiazole C2 position (cyclohexanecarboxamide) introduces steric effects, modulating receptor-binding specificity. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like CB1 receptors or microbial enzymes .
- Comparative data from analogs (e.g., 4-chlorophenyl or pyridinyl variants) suggest electron-withdrawing groups boost antimicrobial activity, while bulky substituents reduce solubility .
Q. What experimental strategies resolve contradictory bioactivity data across different cell lines or enzyme assays?
- Methodological adjustments :
- Validate assay conditions (e.g., pH, solvent controls) to rule out artifacts. For instance, DMSO concentrations >1% may inhibit enzyme activity .
- Use orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) to confirm binding affinity.
- Perform metabolic stability tests (e.g., liver microsome assays) to assess if inconsistent results arise from differential compound degradation .
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- In silico tools :
- ADMET prediction : SwissADME or pkCSM to estimate solubility, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations : GROMACS or AMBER to study cyclohexane ring flexibility and its effect on binding pocket occupancy.
- QSAR modeling : Train models using datasets of oxadiazole derivatives to predict logP, IC50, and selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
